Sodium 2-mercaptobenzothiazole

概要

説明

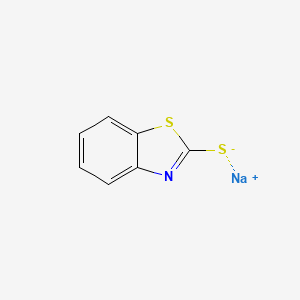

Sodium 2-Mercaptobenzothiazole (MBT·Na) is an organosulfur compound with the formula C6H4(NH)SC=S . It is a white solid used in the sulfur vulcanization of rubber . The molecule is planar with a C=S double bond . It is also used as a corrosion inhibitor and water treatment agent .

Synthesis Analysis

The compound has been produced by many methods. The industrial route entails the high temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another method involves the reaction of 2-aminothiophenol and carbon disulfide . A convenient and efficient method for the synthesis of 2-mercaptobenzothiazoles from disulfide and CS2 mediated by a metal sulfide in water has also been described .

Molecular Structure Analysis

The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione / dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .

Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .

Physical And Chemical Properties Analysis

Sodium 2-Mercaptobenzothiazole is a white solid with a molar mass of 167.24 g·mol −1 . It has a melting point of 177–181 °C (351–358 °F; 450–454 K) .

科学的研究の応用

Pharmaceutical Applications

Sodium 2-mercaptobenzothiazole and its derivatives have shown potential pharmacological properties . They are used in the medical field for their anti-inflammatory , antibacterial , and antifungal properties . They have also shown efficacy in treating diseases such as cancer and cardiovascular illnesses .

Enzyme Inhibition

These compounds are known to be potent mechanism-based inhibitors of several enzymes. They inhibit enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .

Industrial Applications

Sodium 2-mercaptobenzothiazole is an industrially crucial organic compound. It serves as a widely utilized organic corrosion inhibitor for metals like copper and zinc . It is also used as a component of self-healing and anticorrosion smart coatings .

Rubber Vulcanization

This compound has found widespread industrial applications for the vulcanization of rubber . It is a key component in this process, helping to improve the durability and resilience of the rubber.

Organic Synthesis

Sodium 2-mercaptobenzothiazole is used in organic synthesis, particularly as a key component of the modified Julia olefination reaction . This reaction is used for the synthesis of various organic compounds.

Polymerization Processes

The practical utility of Sodium 2-mercaptobenzothiazole, particularly in future polymerization processes, hinges on a thorough understanding of its properties . It is used in the synthesis of acrylic and methacrylic monomers .

作用機序

Target of Action

Sodium 2-mercaptobenzothiazole primarily targets several enzymes, including acyl coenzyme A cholesterol acyltransferase , monoamine oxidase , heat shock protein 90 , cathepsin D , and c-Jun N-terminal kinases . These enzymes play crucial roles in various biological processes, such as lipid metabolism, neurotransmitter degradation, stress response, protein degradation, and cell signaling, respectively.

Mode of Action

Sodium 2-mercaptobenzothiazole acts as a mechanism-based inhibitor of its target enzymes . This means it forms a covalent bond with the enzyme, which changes the enzyme’s structure and inhibits its activity. The inhibition of these enzymes can lead to alterations in the associated biochemical pathways.

Biochemical Pathways

The inhibition of the target enzymes by Sodium 2-mercaptobenzothiazole affects multiple biochemical pathways. For instance, the inhibition of acyl coenzyme A cholesterol acyltransferase can impact lipid metabolism, while the inhibition of monoamine oxidase can affect neurotransmitter levels in the brain. Similarly, the inhibition of heat shock protein 90 can influence the stress response of cells, and the inhibition of cathepsin D and c-Jun N-terminal kinases can alter protein degradation and cell signaling pathways, respectively .

Result of Action

The molecular and cellular effects of Sodium 2-mercaptobenzothiazole’s action are largely dependent on its inhibitory effects on its target enzymes. By inhibiting these enzymes, Sodium 2-mercaptobenzothiazole can potentially alter various biological processes, such as lipid metabolism, neurotransmitter degradation, stress response, protein degradation, and cell signaling .

Action Environment

The action, efficacy, and stability of Sodium 2-mercaptobenzothiazole can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion . .

Safety and Hazards

Sodium 2-Mercaptobenzothiazole is considered hazardous by the OSHA Hazard Communication Standard . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

将来の方向性

The 2-mercaptobenzothiazoles (MBT) constitute a significant group of bioactive and industrially crucial organic compounds . Their derivatives are of huge interest in scientific research owing to their potential pharmacological properties . The widespread use of these substances in the medical field, along with their diverse uses in various industries, has garnered considerable attention . The interest in this group of compounds arises not only from their medicinal applications but also from their diverse uses in various industries .

特性

IUPAC Name |

sodium;1,3-benzothiazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDHWMAJBNWALQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaC7H4NS2, C7H4NNaS2 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-30-4 (Parent) | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026035 | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline] | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °F at 760 mmHg (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In in vitro studies mercaptobenzothiazole (MBT) (5x10-6 M) inhibited dopamine-beta-hydroxylase (an enzyme involved in the synthesis of norepinephrine) activity by 47%. In in vivo studies MBT (200 mg/kg, ip) lowered norepinephrine levels of mouse brain by 40% at 1 hr after injection; possibly by chelation of cupric ions necessary for dopamine-beta-hydroxylase activity./Mercaptobenzothiazole/ | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium 2-mercaptobenzothiazole | |

Color/Form |

LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/ | |

CAS RN |

2492-26-4, 26249-01-4 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzothiazol-2-yl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,3-benzothiazole-2-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7B30DX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which Sodium 2-Mercaptobenzothiazole inhibits microbial growth?

A: While Sodium 2-Mercaptobenzothiazole is recognized for its biocidal properties [], the exact mechanism of action against microorganisms is not fully elucidated in the provided research papers. Further studies are needed to determine the specific biochemical pathways affected by this compound.

Q2: Can Sodium 2-Mercaptobenzothiazole be used to protect aluminum alloys from pitting corrosion, and if so, how does it work?

A: Yes, research indicates that Sodium 2-Mercaptobenzothiazole effectively inhibits pitting corrosion in aluminum alloys []. It functions by:

Q3: How does Sodium 2-Mercaptobenzothiazole interact with chalcopyrite mineral surfaces?

A: Surprisingly, X-ray Photoelectron Spectroscopy (XPS) analysis revealed that Sodium 2-Mercaptobenzothiazole does not show significant adsorption onto the chalcopyrite mineral surface []. This suggests a lack of strong chemical interaction between the compound and this specific mineral, unlike the related chelating agent O-isopropyl N-ethyl thionocarbamate (TC).

Q4: What is the molecular formula and weight of Sodium 2-Mercaptobenzothiazole?

A4: The molecular formula for Sodium 2-Mercaptobenzothiazole is C₇H₄NS₂Na, and its molecular weight is 189.23 g/mol.

Q5: Are there any known stability concerns associated with Sodium 2-Mercaptobenzothiazole?

A: While the provided research does not delve into specific stability issues, one study [] mentions that Sodium 2-Mercaptobenzothiazole's growth inhibition effect on Escherichia coli decreases proportionally with the amount of ozone consumed. This suggests potential degradation or alteration of the compound upon reaction with ozone, which could impact its stability and efficacy under certain conditions.

Q6: Has Sodium 2-Mercaptobenzothiazole been investigated for use in antifreeze solutions, and what are the potential benefits?

A: Yes, Sodium 2-Mercaptobenzothiazole has been explored as a component in engine antifreeze solutions [, ]. Its inclusion is aimed at providing corrosion inhibition properties, contributing to the long-term protection of metallic components within the engine cooling system.

Q7: Can you describe a specific instance where Sodium 2-Mercaptobenzothiazole is used in combination with another compound for a specific application?

A: In the context of preserving stored wood chips, Sodium 2-Mercaptobenzothiazole is effectively used in conjunction with potassium N-methyl, N-hydroxymethyldithiocarbamate []. This combination, applied as an aqueous solution, demonstrates significant success in preventing:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)

![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)

![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1227353.png)

![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)

![N-(5-methyl-3-isoxazolyl)-2-[(2-propan-2-yl-4-quinazolinyl)thio]acetamide](/img/structure/B1227356.png)

![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)

![1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)

![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1227369.png)

![5-Bromo-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1227370.png)